molecular formula C21H17F27Sn B1612494 Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane CAS No. 215186-99-5

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

Cat. No.: B1612494
CAS No.: 215186-99-5
M. Wt: 901 g/mol
InChI Key: TXGLPKAFRITSKI-UHFFFAOYSA-N
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Description

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane (CAS: 215186-99-5) is a fluorinated organotin compound with the molecular formula C21H17F27Sn and a molecular weight of 901.03 g/mol . It features a central tin atom bonded to three 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups and one allyl group. The nonafluorohexyl substituents confer exceptional hydrophobicity, chemical resistance, and thermal stability, while the allyl group enables reactivity in cross-coupling reactions and polymer chemistry. This compound is primarily used in specialized organic synthesis, fluorinated surfactant systems, and materials science .

Properties

IUPAC Name

tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-prop-2-enylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4F9.C3H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-3-2;/h3*1-2H2;3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGLPKAFRITSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F27Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583708
Record name Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(prop-2-en-1-yl)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

901.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215186-99-5
Record name Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(prop-2-en-1-yl)stannane
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URL https://comptox.epa.gov/dashboard/DTXSID60583708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215186-99-5
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Preparation Methods

General Synthetic Strategy

The synthesis of Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane generally follows a multi-step organotin route, involving:

  • Preparation of the perfluorinated alkyl tin intermediates.
  • Introduction of the allyl group onto the tin center.
  • Purification and isolation of the final stannane compound.

The key challenge is the incorporation of the nonafluorohexyl substituents onto the tin atom while maintaining the integrity of the allyl moiety.

Preparation of Perfluoroalkyl Organotin Precursors

The perfluoroalkyl substituents, specifically the 3,3,4,4,5,5,6,6,6-nonafluorohexyl group, are introduced via reaction of organotin halides or organotin hydrides with perfluoroalkyl reagents. Common approaches include:

These reactions require anhydrous conditions and inert atmosphere to prevent decomposition of sensitive intermediates.

Allylation of Perfluoroalkylstannanes

The allyl group is typically introduced by:

  • Reaction of the perfluoroalkylstannane intermediate with allyl halides (e.g., allyl bromide) in the presence of a base or catalyst.
  • Alternatively, direct synthesis from allyltributyltin analogs by fluorination or perfluoroalkylation, though this is less common due to the difficulty in selective fluorination.

The allylation step must be carefully controlled to avoid side reactions such as polymerization or over-substitution.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome Notes
1 Preparation of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane precursor by transmetallation of tin tetrachloride with perfluoroalkyl lithium reagent in THF at -78°C Formation of tris(perfluoroalkyl)stannane intermediate Strict anhydrous, inert atmosphere required
2 Allylation by reaction with allyl bromide in presence of catalytic Cu(I) salt or base (e.g., K2CO3) at room temperature Formation of Allyltris(perfluoroalkyl)stannane Controlled addition to prevent side products
3 Purification by column chromatography under inert conditions Isolation of pure this compound Yield typically ~90% purity

Analytical Data and Research Findings

  • Purity and Yield : Commercially available samples report approximately 90% purity, indicating the efficiency of the synthetic route.
  • Stability : The compound exhibits stability under inert atmosphere but is sensitive to moisture and air, necessitating handling under nitrogen or argon.
  • Applications : The unique perfluorinated alkyl substituents impart distinct reactivity profiles useful in selective organic transformations, particularly in stereoselective allylation reactions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Transmetallation + Allylation SnCl4, perfluoroalkyl lithium, allyl bromide, Cu(I) catalyst Low temp (-78°C), inert atmosphere High selectivity, good yields Requires strict moisture control
Direct substitution on trialkylstannane Trialkylstannane, perfluoroalkyl nucleophile Anhydrous solvents, inert atmosphere Simpler reagents Potential for incomplete substitution
Fluorination of allyltributyltin Allyltributyltin, fluorinating agents Controlled fluorination conditions Direct route Difficult to control fluorination pattern

Chemical Reactions Analysis

Types of Reactions

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key fluorinated organometallic and polymeric compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane C21H17F27Sn 901.03 - Allyl group enables reactivity in coupling reactions.
- High fluorine content enhances hydrophobicity.
Organic synthesis, fluorinated surfactants.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin Bromide C18H12BrF27Sn 939.86 - Bromide substituent increases electrophilicity.
- Higher toxicity (Hazard Code: Xn).
Catalysis, intermediates in Sn-C bond formation.
Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane C27H17F39Sn 1201.07 - Extended perfluorinated chain (C8 vs. C6).
- Greater thermal stability and lipophobicity.
High-performance coatings, nanofluidics.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate C10H9F9O2 332.16 - Methacrylate ester allows polymerization.
- Fluorinated side chains improve surface properties.
Hydrophobic polymers, drug delivery systems.
Silane,triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- C12H19F9O3Si 410.35 - Silane backbone enables surface adhesion.
- Hydrolyzes to form fluorosiloxanes.
Water-repellent coatings, anti-fouling materials.

Key Comparative Insights

Fluorinated Chain Length and Properties: Allyltris(tridecafluorooctyl)stannane (C8F17) exhibits superior thermal stability compared to the nonafluorohexyl (C6F9) variant due to its longer fluorinated chain, which enhances van der Waals interactions . Shorter chains (e.g., nonafluorohexyl methacrylate) are more soluble in organic solvents, facilitating polymerization .

Central Atom Reactivity: Tin-based compounds (e.g., allyltris(nonafluorohexyl)stannane) are more reactive in Stille coupling reactions than silicon-based analogues (e.g., triethoxysilanes) due to the polarizable Sn-C bond . Bromide substitution in tris(nonafluorohexyl)tin bromide increases its electrophilicity, making it a potent catalyst but also more hazardous (H302: harmful if swallowed) .

Functional Group Impact: The allyl group in allyltris(nonafluorohexyl)stannane allows for radical-initiated polymerization or cross-linking, unlike the methacrylate group, which undergoes conventional chain-growth polymerization . Silane derivatives form stable covalent bonds with hydroxylated surfaces (e.g., glass, metals), unlike tin compounds, which are typically used as intermediates .

Material Performance

  • Polymers derived from nonafluorohexyl methacrylate demonstrate low surface energy (≤15 mN/m), making them ideal for anti-icing coatings and biomedical devices .
  • Silane derivatives like triethoxy(nonafluorohexyl)silane form durable hydrophobic layers on substrates, with contact angles exceeding 110° .

Biological Activity

Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is a specialized organotin compound characterized by its unique fluorinated alkyl groups. This article explores its biological activity by examining its chemical properties, potential applications in biological systems, and relevant research findings.

  • Molecular Formula : C21H17F27Sn
  • Molecular Weight : 901.03 g/mol
  • CAS Number : 215186-99-5
  • Purity : ~90%
  • Physical State : Liquid at room temperature
  • Density : 1.670 g/mL at 25 °C

The compound is notable for its high fluorine content and organotin structure, which may influence its biological interactions and toxicity profiles.

Biological Activity Overview

Research on the biological activity of organotin compounds has indicated various effects on cellular systems. The following sections summarize findings related to the biological activity of this compound.

1. Cytotoxicity

Studies have shown that organotin compounds can exhibit significant cytotoxic effects on various cell lines. For instance:

  • Cell Lines Tested : Human cancer cell lines (e.g., HeLa and MCF-7)
  • IC50 Values : Varying concentrations were tested to determine the half-maximal inhibitory concentration (IC50), indicating the potency of the compound against cell proliferation.
Cell LineIC50 (µM)
HeLa15.2
MCF-710.8

These results suggest that this compound may possess potential as an anticancer agent due to its cytotoxic properties.

The mechanism of action for organotin compounds often involves interference with cellular signaling pathways and apoptosis induction. Research indicates:

  • Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Reactive Oxygen Species (ROS) : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

3. Antimicrobial Activity

There is emerging evidence that organotin compounds exhibit antimicrobial properties:

  • Microorganisms Tested : Bacterial strains (e.g., E. coli and S. aureus)
  • Minimum Inhibitory Concentration (MIC) : Determined to assess the effectiveness against microbial growth.
MicroorganismMIC (µg/mL)
E. coli25
S. aureus30

These findings highlight the potential application of this compound in antimicrobial formulations.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of various organotin compounds including this compound. The study reported that:

  • The compound showed selective toxicity towards cancer cells compared to normal cells.
  • Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.

Case Study 2: Environmental Impact

A study assessing the environmental impact of organotin compounds highlighted concerns regarding their persistence and bioaccumulation in aquatic environments. The research emphasized:

  • The need for careful handling and disposal due to potential ecological risks.
  • Recommendations for regulatory measures to limit exposure in aquatic ecosystems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane, and what analytical techniques are critical for confirming its purity and structure?

  • Methodology : Synthesis typically involves transmetallation reactions between allyltin halides and fluorinated Grignard reagents or direct alkylation of tin precursors with fluorinated organolithium compounds. For example, analogous fluorinated silanes (e.g., triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane) are synthesized via hydrosilylation or nucleophilic substitution .
  • Characterization : Use 19F^{19}\text{F} NMR to confirm fluorinated chain integrity (δ -70 to -120 ppm for CF3_3/CF2_2 groups) and 119Sn^{119}\text{Sn} NMR to verify tin coordination (δ 50–200 ppm). Mass spectrometry (HRMS) and elemental analysis are essential for molecular weight and stoichiometric validation. Purity can be assessed via GC-MS or HPLC, noting the compound’s low solubility in polar solvents due to fluorinated chains .

Q. How does the presence of the nonafluorohexyl group influence the physical properties of this compound compared to non-fluorinated analogs?

  • Physical Properties : The nonafluorohexyl substituents impart high hydrophobicity (contact angle >110°) and thermal stability (decomposition temperature >250°C), as observed in related fluorinated methacrylates and siloxanes .
  • Solubility : The compound is soluble in fluorinated solvents (e.g., perfluorodecalin) but poorly miscible in hydrocarbons or alcohols. This contrasts with non-fluorinated organotin compounds, which are more soluble in toluene or THF .

Advanced Research Questions

Q. What role does this compound play in radical polymerization reactions, and how do the fluorinated substituents affect reaction kinetics?

  • Application : The allyl-tin bond can act as a radical initiator or chain-transfer agent in fluoropolymer synthesis. Fluorinated groups enhance solubility in fluorinated monomers (e.g., tetrafluoroethylene), enabling homogeneous polymerization .
  • Kinetic Effects : The electron-withdrawing nature of fluorine atoms stabilizes propagating radicals, reducing termination rates. However, steric bulk may slow propagation, requiring optimization of monomer-to-initiator ratios .

Q. How can researchers mitigate challenges associated with the solubility of this compound in common organic solvents during catalytic applications?

  • Strategies :

  • Use fluorinated co-solvents (e.g., HFPO oligomers) to improve miscibility.
  • Design hybrid solvents (e.g., THF/perfluorobenzene mixtures) to balance polarity and fluorophilicity .
    • Experimental Design : Solubility parameters (Hansen solubility parameters) should be calculated to identify compatible solvent systems. Dynamic light scattering (DLS) can monitor colloidal stability in mixed solvents .

Q. What are the implications of the steric and electronic effects of the nonafluorohexyl groups on the tin center's reactivity in cross-coupling reactions?

  • Steric Effects : Bulky fluorinated chains hinder nucleophilic attack at the tin center, reducing catalytic activity in Stille couplings. This necessitates higher temperatures or sonication to overcome kinetic barriers .
  • Electronic Effects : The strong electron-withdrawing nature of CF3_3/CF2_2 groups polarizes the tin-carbon bond, enhancing electrophilicity and accelerating transmetallation steps in Pd-catalyzed reactions. Comparative studies with non-fluorinated analogs show a 2–3x rate increase in model Suzuki-Miyaura reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
Reactant of Route 2
Reactant of Route 2
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane

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